5-{2-[4-(2-Chlorophenoxy)phenyl]hydrazinylidene}-4-phenyl-1,3-thiazol-2(5H)-imine
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Overview
Description
5-{2-[4-(2-Chlorophenoxy)phenyl]hydrazinylidene}-4-phenyl-1,3-thiazol-2(5H)-imine is a complex organic compound with potential applications in various scientific fields. This compound features a thiazole ring, a phenyl group, and a chlorophenoxy group, making it a molecule of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-{2-[4-(2-Chlorophenoxy)phenyl]hydrazinylidene}-4-phenyl-1,3-thiazol-2(5H)-imine typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 2-chlorophenol with 4-nitrophenylhydrazine to form 2-(4-nitrophenyl)phenol. This intermediate is then reacted with phenyl isothiocyanate to yield the desired thiazole compound under controlled conditions, such as refluxing in an appropriate solvent.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This could include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
5-{2-[4-(2-Chlorophenoxy)phenyl]hydrazinylidene}-4-phenyl-1,3-thiazol-2(5H)-imine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chlorophenoxy group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted thiazole derivatives.
Scientific Research Applications
5-{2-[4-(2-Chlorophenoxy)phenyl]hydrazinylidene}-4-phenyl-1,3-thiazol-2(5H)-imine has several research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 5-{2-[4-(2-Chlorophenoxy)phenyl]hydrazinylidene}-4-phenyl-1,3-thiazol-2(5H)-imine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Chlorophenyl)thiazole
- 4-Phenyl-2-thiazolamine
- 2-Phenyl-4-thiazolylhydrazine
Uniqueness
5-{2-[4-(2-Chlorophenoxy)phenyl]hydrazinylidene}-4-phenyl-1,3-thiazol-2(5H)-imine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for diverse chemical modifications, making it a versatile compound for various research applications.
Properties
CAS No. |
113310-33-1 |
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Molecular Formula |
C21H15ClN4OS |
Molecular Weight |
406.9 g/mol |
IUPAC Name |
5-[[4-(2-chlorophenoxy)phenyl]diazenyl]-4-phenyl-1,3-thiazol-2-amine |
InChI |
InChI=1S/C21H15ClN4OS/c22-17-8-4-5-9-18(17)27-16-12-10-15(11-13-16)25-26-20-19(24-21(23)28-20)14-6-2-1-3-7-14/h1-13H,(H2,23,24) |
InChI Key |
INSMRGPYFRASBZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(SC(=N2)N)N=NC3=CC=C(C=C3)OC4=CC=CC=C4Cl |
Origin of Product |
United States |
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